molecular formula C14H20N2O4 B1463362 Ethyl 6-((boc-amino)methyl)nicotinate CAS No. 951624-36-5

Ethyl 6-((boc-amino)methyl)nicotinate

Cat. No.: B1463362
CAS No.: 951624-36-5
M. Wt: 280.32 g/mol
InChI Key: FZCCJDFBEPGMHS-UHFFFAOYSA-N
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Description

Ethyl 6-((boc-amino)methyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (boc) protected amino group attached to the nicotinate moiety. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((boc-amino)methyl)nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((boc-amino)methyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-((boc-amino)methyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-((boc-amino)methyl)nicotinate involves its interaction with specific molecular targets. The compound can act as a precursor to active nicotinic acid derivatives, which are known to interact with nicotinic acid receptors. These interactions can modulate various biological pathways, including lipid metabolism and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-((boc-amino)methyl)nicotinate is unique due to the presence of the boc-protected amino group, which allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Ethyl 6-((boc-amino)methyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives, notable for its potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of this compound

This compound is characterized by an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to the nicotinate moiety. The compound serves as an important intermediate in the synthesis of various pharmaceutical agents and has garnered attention for its biological activities.

Synthesis

The synthesis involves several key steps:

  • Formation of Ethyl Nicotinate : Nicotinic acid is converted to its ethyl ester using ethanol and an acid catalyst.
  • Protection of Amino Group : The amino group is protected using Boc-Cl in the presence of triethylamine.
  • Final Product Formation : The protected amino group is introduced to ethyl nicotinate through nucleophilic substitution.

This compound primarily acts as a precursor to active nicotinic acid derivatives, which interact with nicotinic acid receptors. This interaction can modulate various biological pathways, including:

  • Lipid Metabolism : Influences lipid profiles and may aid in managing dyslipidemia.
  • Anti-inflammatory Responses : Exhibits potential in reducing inflammation through modulation of signaling pathways.

Pharmacological Properties

  • Antioxidant Activity : Studies indicate that compounds related to nicotinic acid can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Research suggests that these compounds can inhibit pro-inflammatory cytokines, thus playing a role in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Demonstrated that nicotinic acid derivatives can modulate lipid metabolism and exhibit anti-inflammatory effects.
Explored structure-activity relationships in related compounds, highlighting the importance of molecular structure on biological uptake and efficacy.
Investigated the cardiovascular effects of nicotinic acid derivatives, suggesting potential applications in treating cardiovascular diseases.

Comparative Analysis

When compared to similar compounds such as methyl nicotinate and ethyl nicotinate, this compound stands out due to its unique Boc-protected amino group. This feature allows for selective deprotection and further functionalization, enhancing its versatility in synthetic applications.

CompoundKey FeaturesBiological Activity
This compoundBoc-protected amino groupModulates lipid metabolism; anti-inflammatory
Methyl NicotinateSimple ester derivativeLimited functionalization; similar lipid effects
Ethyl NicotinateLacks Boc protectionLess versatile; basic lipid modulation

Properties

IUPAC Name

ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-7-11(15-8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCCJDFBEPGMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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